ALK阻害剤1

概要

説明

ALK阻害剤1は、アナプラズマティックリンパ腫キナーゼ(ALK)の活性を阻害するために使用される化合物です。ALKは、受容体型チロシンキナーゼであり、特定のがん、特に非小細胞肺がんの発症と進行において重要な役割を果たしています。

科学的研究の応用

ALK inhibitor 1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of tyrosine kinase inhibition and to develop new synthetic methodologies.

Biology: Employed in cell culture studies to investigate the role of anaplastic lymphoma kinase in cell signaling and cancer progression.

Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a therapeutic agent for treating cancers with anaplastic lymphoma kinase rearrangements.

Industry: Applied in the development of new pharmaceuticals and in the optimization of drug production processes

作用機序

ALK阻害剤1は、アナプラズマティックリンパ腫キナーゼタンパク質のATP結合ポケットに結合することで作用し、そのリン酸化とそれに続く活性化を阻害します。 この阻害は、腫瘍細胞の生存と増殖に不可欠なSTAT3経路やAKT経路などの下流シグナル伝達経路を阻害します .

類似の化合物との比較

類似の化合物

This compoundに類似する化合物には、以下のようなものがあります。

クリゾチニブ: ROS1とMETにも作用する第1世代ALK阻害剤です。

セリチニブ: 脳への透過性と有効性が向上した第2世代ALK阻害剤です。

アレクチニブ: 高特異性と脳への透過性で知られる、もう1つの第2世代ALK阻害剤です。

ブリガチニブ: 上皮成長因子受容体の変異型も阻害する第2世代ALK阻害剤です。

ロラチニブ: 脳転移に対する有効性に優れている第3世代ALK阻害剤です .

独自性

This compoundは、アナプラズマティックリンパ腫キナーゼタンパク質に対する特異的な結合親和性と選択性でユニークであり、他の類似の化合物とは異なる作用機序を持つ強力な阻害剤となります。 抵抗性変異を克服する能力と、中枢神経系転移の治療における有効性は、その独自性をさらに強調しています .

生化学分析

Biochemical Properties

ALK Inhibitor 1 functions by binding to the ATP-binding pocket of the ALK protein, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which are crucial for cell proliferation and survival. ALK Inhibitor 1 interacts with several biomolecules, including the ALK protein itself, and other proteins involved in the signaling cascade, such as phosphoinositide 3-kinase (PI3K) and signal transducer and activator of transcription 3 (STAT3). These interactions are primarily inhibitory, leading to a reduction in the activity of these signaling pathways .

Cellular Effects

ALK Inhibitor 1 has profound effects on various cell types, particularly cancer cells that harbor ALK mutations or rearrangements. In these cells, the compound inhibits cell proliferation, induces apoptosis, and reduces cell migration and invasion. The inhibition of ALK by ALK Inhibitor 1 disrupts several key cellular processes, including cell signaling pathways like the PI3K/AKT and MAPK pathways, gene expression, and cellular metabolism. This leads to a decrease in the expression of genes involved in cell cycle progression and survival .

Molecular Mechanism

The molecular mechanism of ALK Inhibitor 1 involves its binding to the ATP-binding pocket of the ALK protein, which prevents the kinase from phosphorylating its substrates. This inhibition blocks the activation of downstream signaling pathways that are essential for tumor cell survival and proliferation. Additionally, ALK Inhibitor 1 can induce conformational changes in the ALK protein, further reducing its activity. The compound also affects gene expression by inhibiting the transcription of genes regulated by ALK signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ALK Inhibitor 1 have been observed to change over time. Initially, the compound effectively inhibits ALK activity and reduces tumor cell viability. Over extended periods, some cells may develop resistance to the inhibitor, leading to a resurgence in cell proliferation. The stability of ALK Inhibitor 1 is generally high, but it can degrade under certain conditions, which may affect its long-term efficacy. Long-term studies have shown that continuous exposure to ALK Inhibitor 1 can lead to adaptive changes in cellular function, including alterations in signaling pathways and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of ALK Inhibitor 1 vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, ALK Inhibitor 1 can induce toxic effects, including weight loss, liver toxicity, and hematological abnormalities. The therapeutic window for ALK Inhibitor 1 is therefore narrow, and careful dose optimization is required to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

ALK Inhibitor 1 is involved in several metabolic pathways, primarily those related to its metabolism and clearance from the body. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites are then excreted through the urine and feces. ALK Inhibitor 1 can also affect metabolic flux by inhibiting key enzymes involved in cellular metabolism, leading to changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of ALK Inhibitor 1 within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, ALK Inhibitor 1 can bind to intracellular proteins, which facilitate its distribution to different cellular compartments. The compound can also accumulate in certain tissues, such as the liver and kidneys, where it is metabolized and excreted .

Subcellular Localization

ALK Inhibitor 1 is primarily localized in the cytoplasm, where it exerts its inhibitory effects on the ALK protein. The compound can also be found in other subcellular compartments, such as the nucleus and mitochondria, where it may affect additional cellular processes. The subcellular localization of ALK Inhibitor 1 is influenced by various factors, including its chemical properties and interactions with intracellular proteins. Post-translational modifications, such as phosphorylation, can also affect the targeting and activity of ALK Inhibitor 1 within cells .

準備方法

合成経路と反応条件

ALK阻害剤1の合成は通常、重要な中間体の形成と最終的なカップリング反応を含む複数の段階を伴います。一般的な合成経路の1つは、2,4,5-トリクロロピリミジンと2-(ジメチルホスホ)アニリンを使用し、酸結合剤の作用下で置換反応を起こさせて中間体を得る方法です。 この中間体はその後、様々な化学反応を経て最終生成物になります .

工業的生産方法

This compoundの工業生産は、化合物を大量に生産するために、実験室での合成方法をスケールアップすることを伴います。 これは、最終生成物の均一性と純度を確保するために、反応条件、精製プロセス、品質管理対策の最適化を必要とすることがよくあります .

化学反応の分析

反応の種類

ALK阻害剤1は、次のようないくつかのタイプの化学反応を起こします。

酸化: この反応は、酸化する剤を用いて、酸素を付加したり、水素を除去したりすることを伴います。

還元: この反応は、還元剤を用いて、水素を付加したり、酸素を除去したりすることを伴います。

一般的な試薬と条件

This compoundを含む反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アジ化ナトリウムなどの求核剤が含まれます。 反応条件は、通常、目的生成物の収率と選択性を最適化するために、特定の温度、圧力、溶媒を伴います .

主要な生成物

This compoundの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、酸化反応はヒドロキシル化誘導体をもたらす可能性があり、一方、置換反応は様々な置換アナログをもたらす可能性があります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用を持っています。

化学: チロシンキナーゼ阻害のメカニズムを研究し、新しい合成方法を開発するためのツールとして使用されます。

生物学: 細胞培養研究で、アナプラズマティックリンパ腫キナーゼが細胞シグナル伝達とがんの進行に果たす役割を調査するために使用されます。

医学: アナプラズマティックリンパ腫キナーゼの再編成を伴うがんの治療薬としての有効性と安全性を評価するために、前臨床研究と臨床研究で使用されます。

類似化合物との比較

Similar Compounds

Similar compounds to ALK inhibitor 1 include:

Crizotinib: A first-generation ALK inhibitor that also targets ROS1 and MET.

Ceritinib: A second-generation ALK inhibitor with improved brain penetrance and efficacy.

Alectinib: Another second-generation ALK inhibitor known for its high specificity and brain penetrance.

Brigatinib: A second-generation ALK inhibitor that also inhibits mutated forms of epidermal growth factor receptor.

Lorlatinib: A third-generation ALK inhibitor with superior efficacy against brain metastases .

Uniqueness

ALK inhibitor 1 is unique in its specific binding affinity and selectivity for the anaplastic lymphoma kinase protein, making it a potent inhibitor with a distinct mechanism of action compared to other similar compounds. Its ability to overcome resistance mutations and its effectiveness in treating central nervous system metastases further highlight its uniqueness .

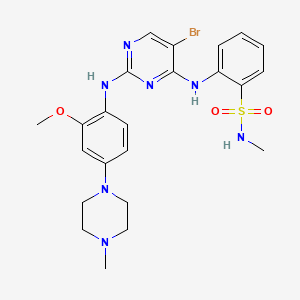

特性

IUPAC Name |

2-[[5-bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28BrN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSDLONCFCQDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BrN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647725 | |

| Record name | 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761436-81-1 | |

| Record name | 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

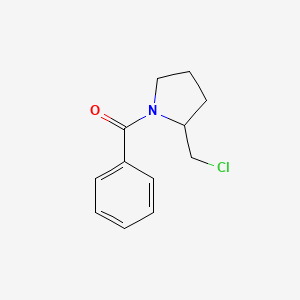

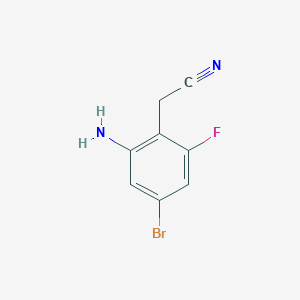

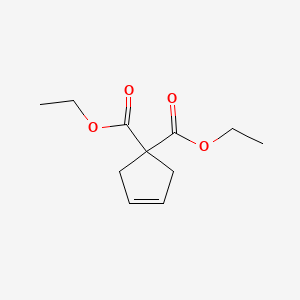

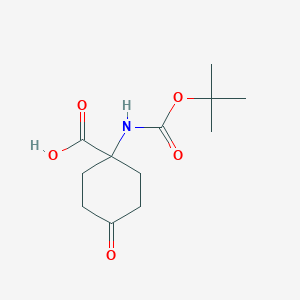

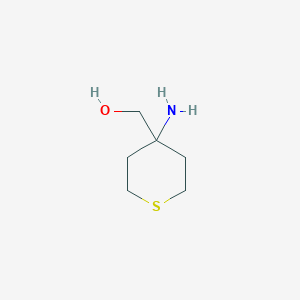

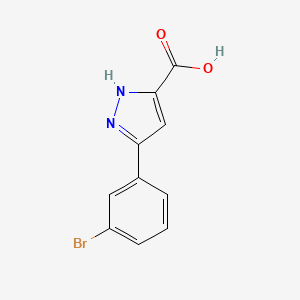

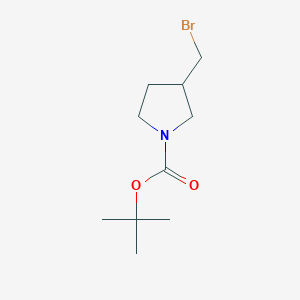

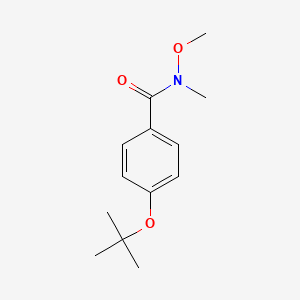

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What prompted the optimization of ALK Inhibitor 1 analogs?

A: Researchers sought to improve the metabolic stability of ALK Inhibitor 1 analogs. This optimization process aimed to enhance pharmacokinetic parameters and in vitro activity against clinically observed resistance mutations in Anaplastic Lymphoma Kinase (ALK). []

Q2: Did the optimization of ALK Inhibitor 1 lead to any unexpected discoveries?

A: Yes, the optimization process unexpectedly led to the discovery of compounds with dual activity against both ALK and Focal Adhesion Kinase (FAK). This finding was significant because FAK activation, often through amplification or overexpression, is a hallmark of many invasive solid tumors and metastasis. []

Q3: Can you provide an example of a successful outcome from this optimization process?

A: The optimization efforts based on ALK Inhibitor 1 resulted in the discovery of compound 27b. This compound exhibits dual FAK/ALK inhibitory activity and progressed to clinical stages. Research on 27b encompassed structure-activity relationship (SAR) studies, in vitro and in vivo pharmacology, and pharmacokinetics. []

Q4: Were any other structural scaffolds investigated for TSSK2 inhibition besides the pyrrolopyrimidine core of ALK Inhibitor 1?

A: Yes, in addition to the pyrrolopyrimidine scaffold of ALK Inhibitor 1, researchers also explored pyrimidine-based structures for their inhibitory activity against Testis-Specific Serine/Threonine Kinase 2 (TSSK2). This exploration led to the identification of compound 19, a novel pyrimidine-based TSSK2 inhibitor with an IC50 of 66 nM. Importantly, compound 19 lacks the structural features associated with potential metabolic activation, making it a promising lead for further development. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292657.png)

![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)